molecular formula C7H11N3O B598251 N-Ethyl-2-(1-imidazolyl)acetamide CAS No. 1204921-90-3

N-Ethyl-2-(1-imidazolyl)acetamide

Cat. No. B598251
CAS RN: 1204921-90-3
M. Wt: 153.185
InChI Key: FOAGYUIZFKJABZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1-imidazolyl)acetamide is a chemical compound with the CAS Number: 1204921-90-3 . It has a molecular weight of 153.18 .


Molecular Structure Analysis

The molecular formula of this compound is C7H11N3O . The InChI code for the compound is 1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 153.18 . The storage temperature is +4°C .

Scientific Research Applications

Corrosion Inhibition

Research conducted by Cruz et al. (2004) on imidazoline derivatives, closely related to N-Ethyl-2-(1-imidazolyl)acetamide, shows their application as corrosion inhibitors for carbon steel in acidic media. The study emphasizes the importance of the nitrogen atoms and plane geometry of the heterocyclic ring in enhancing corrosion inhibition efficiency, suggesting a potential area of application for this compound in protecting metal surfaces from corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Catalysis in Organic Synthesis

A study by Serafimidou, Stamatis, and Louloudi (2008) on manganese(II) complexes with imidazole-based acetamides, which are structurally related to this compound, highlights their role as catalysts in alkene epoxidation. This research points to the biomimetic and catalytic potential of imidazole derivatives in enhancing chemical reactions, such as epoxidation, which is crucial in synthetic organic chemistry (Serafimidou, Stamatis, & Louloudi, 2008).

Biological Activity

A pharmacological examination of a compound structurally akin to this compound, identified as a potent stimulant of H2 receptors, showcases the potential medical applications of these compounds in clinical tests and the study of histamine receptors. This specific activity underlines the broader potential of imidazole derivatives in therapeutic and diagnostic applications (Bertaccini, Impicciatore, & Vitali, 1976).

Safety and Hazards

Safety measures for handling N-Ethyl-2-(1-imidazolyl)acetamide include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

N-ethyl-2-imidazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAGYUIZFKJABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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